![molecular formula C24H20ClN7O3 B3008089 N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide CAS No. 1170621-61-0](/img/structure/B3008089.png)
N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide is a derivative of the pyrazolo[3,4-d]pyrimidine class. This class of compounds has been studied for various biological activities, including anti-inflammatory and antiproliferative properties. The specific compound is structurally related to the compounds discussed in the provided papers, which explore the synthesis and biological activities of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, respectively .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, as reported in the second paper, involves the introduction of various substituents to the core structure to enhance biological activity . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, such as functional group modifications and the introduction of a phenoxypropanamide moiety to achieve the desired compound.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is crucial for their biological activity. The presence of a 4-chlorophenyl group and a pyrazol moiety in the compound suggests that it may interact with biological targets similarly to the compounds studied in the papers, which showed activity through the inhibition of Src phosphorylation . The specific interactions and binding affinities would likely depend on the precise arrangement of these functional groups within the three-dimensional structure of the compound.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by the presence of various substituents. The introduction of a longer side chain or functional groups can significantly affect the compound's ability to interact with biological targets . The compound , with its specific substituents, would be expected to undergo reactions typical of pyrazolo[3,4-d]pyrimidines, such as interactions with enzymes or receptors involved in inflammatory pathways or cell proliferation.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. While the papers do not provide specific data on the compound , it can be assumed that the introduction of a phenoxypropanamide side chain could affect these properties, potentially enhancing the compound's ability to penetrate cellular membranes or its overall stability .
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, similar to N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide, have potential as anticancer and anti-inflammatory agents. A study by Rahmouni et al. (2016) synthesized a series of these derivatives and found them to possess cytotoxic activities against specific cancer cell lines, like HCT-116 and MCF-7, and to inhibit 5-lipoxygenase, an enzyme associated with inflammation (Rahmouni et al., 2016).
Antimicrobial Activity
Another study by Bondock et al. (2008) investigated compounds derived from pyrazolo[3,4-d]pyrimidine, which showed promising antimicrobial properties. These compounds were tested and evaluated for their antimicrobial efficacy, demonstrating potential in combating bacterial and fungal infections (Bondock et al., 2008).
Antitumor Activity
Additionally, El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their in vitro antitumor activity. Several of these derivatives exhibited notable activity against the human breast adenocarcinoma cell line MCF7, suggesting their potential use in cancer treatment (El-Morsy et al., 2017).
Antifungal and Antiviral Properties
Lastly, compounds related to pyrazolo[3,4-d]pyrimidine have been shown to possess antifungal and antiviral activities. A study by Quiroga et al. (1999) synthesized derivatives that exhibited significant activity against certain viruses and demonstrated moderate antitumor activity in vitro against leukemia cell lines, highlighting their potential in antiviral and antifungal applications (Quiroga et al., 1999).
Wirkmechanismus
Target of Action
The primary targets of this compound are Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and P-glycoprotein . EGFR-TK is a member of the protein tyrosine kinase (PTK) family, which plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death . P-glycoprotein is a protein that pumps foreign substances out of cells and plays a key role in drug resistance .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It shows significant inhibitory activities against EGFR tyrosine kinase . It also has the ability to inhibit the P-glycoprotein .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). This compound inhibits the activation of the kinase, thereby affecting the downstream effects of the pathway .
Pharmacokinetics
The compound demonstrates good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The compound’s action results in the inhibition of tumor growth in a breast cancer xenograft model . It also induces cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in MDA-MB-468 cell line . Moreover, it increases the percentage of apoptotic cells in a time-dependent manner .
Eigenschaften
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O3/c1-14-12-20(27-22(33)15(2)35-18-6-4-3-5-7-18)32(30-14)24-28-21-19(23(34)29-24)13-26-31(21)17-10-8-16(25)9-11-17/h3-13,15H,1-2H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKLCOBNBGPZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B3008010.png)
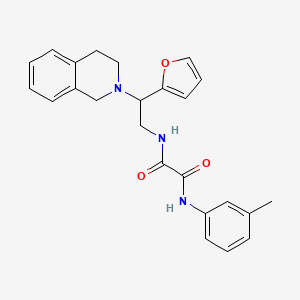
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3008012.png)
![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)
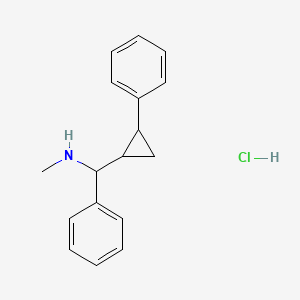
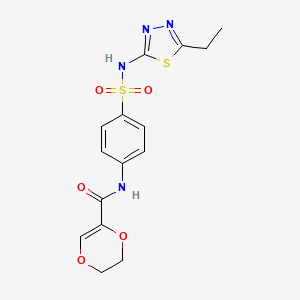
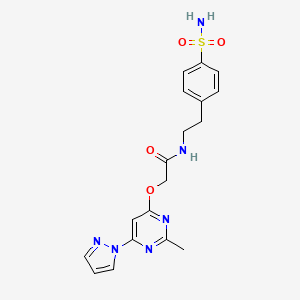
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide](/img/structure/B3008021.png)
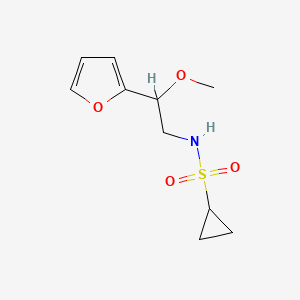
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3008025.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)
![3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3008029.png)